R-ipsdienol

Description

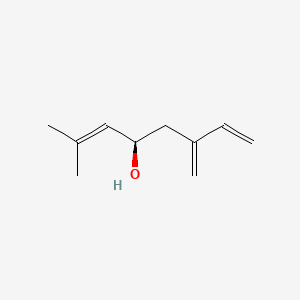

Structure

2D Structure

3D Structure

Properties

CAS No. |

60894-97-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m0/s1 |

InChI Key |

NHMKYUHMPXBMFI-JTQLQIEISA-N |

SMILES |

CC(=CC(CC(=C)C=C)O)C |

Isomeric SMILES |

CC(=C[C@@H](CC(=C)C=C)O)C |

Canonical SMILES |

CC(=CC(CC(=C)C=C)O)C |

Origin of Product |

United States |

Biosynthetic Pathways of R Ipsdienol

Endogenous De Novo Biosynthesis from the Mevalonate (B85504) Pathway

The journey from simple precursors to R-ipsdienol begins with the mevalonate pathway, which generates the foundational isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are then sequentially condensed to form larger isoprenoid units, ultimately leading to the monoterpene precursor for ipsdienol (B1210497).

Geranyl Diphosphate Synthase/Myrcene (B1677589) Synthase (GPPS/MS) Activity in Monoterpene Precursor Generation

The mevalonate pathway culminates in the production of geranyl diphosphate (GPP), a C10 isoprenoid. In bark beetles, a bifunctional enzyme, Geranyl Diphosphate Synthase/Myrcene Synthase (GPPS/MS), plays a crucial role in branching from the standard mevalonate pathway to produce myrcene, a key acyclic monoterpene precursor for ipsdienol slu.sefrontiersin.orgresearchgate.netresearchgate.netpnas.orgnih.govnih.govnih.govresearchgate.net. This enzyme is notably found in animal systems, specifically within the midgut tissue of male Ips pini researchgate.netpnas.orgnih.gov. The expression of GPPS is known to be regulated by Juvenile Hormone III (JH III) pnas.orgnih.gov.

Table 1: Key Enzymes in Early Steps of this compound Biosynthesis

| Enzyme | Function | Precursor(s) | Product(s) | Key Source(s) |

| Mevalonate Pathway Enzymes (e.g., HMGS, HMGR, PMK, IPPI) | Synthesize isoprenoid building blocks (IPP, DMAPP) from acetyl-CoA via mevalonate. | Acetyl-CoA, Mevalonate | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | frontiersin.orgresearchgate.netnih.govnih.govplos.orggenome.jp |

| Geranyl Diphosphate Synthase/Myrcene Synthase (GPPS/MS) | Condenses IPP and DMAPP to form GPP, and then converts GPP to myrcene. | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP), Geranyl Diphosphate (GPP) | Geranyl Diphosphate (GPP), Myrcene | slu.sefrontiersin.orgresearchgate.netresearchgate.netpnas.orgnih.govnih.govnih.govresearchgate.net |

Role of Ipsdienol Dehydrogenase (IDOLDH) in Enantiomeric Interconversion and Reductive Stereospecificity

To achieve the specific enantiomeric ratios required for pheromonal activity, Ipsdienol Dehydrogenase (IDOLDH) plays a pivotal role slu.seresearchgate.netnih.govresearchgate.netunlv.eduresearchgate.netnih.govresearchgate.netresearchgate.net. This short-chain dehydrogenase/reductase (SDR) enzyme is primarily involved in the interconversion between ipsdienol and ipsdienone (B1237271) slu.senih.govresearchgate.net. IDOLDH can oxidize (-)-ipsdienol to ipsdienone nih.govunlv.eduresearchgate.net. More importantly, it exhibits high stereospecificity in the reverse reaction, reducing ipsdienone primarily to (-)-ipsdienol nih.govunlv.edunih.govresearchgate.netresearchgate.net. It also reduces ipsenone (B12750779) to (-)-ipsenol nih.govnih.gov. Crucially, IDOLDH does not produce the (+)-enantiomers of these alcohols nih.govunlv.edunih.gov. This stereospecific reduction mechanism is believed to be essential for "tuning" the final enantiomeric composition of ipsdienol, ensuring it meets the specific requirements for aggregation signaling in different Ips populations nih.govresearchgate.netnih.govresearchgate.net. IDOLDH has demonstrated high substrate specificity for (-)-ipsdienol, ipsenol (B191551), ipsenone, and ipsdienone nih.govunlv.edunih.gov.

Table 3: Role of IDOLDH in Enantiomeric Tuning

| Enzyme | Reaction | Stereospecificity | Significance | Key Source(s) |

| IDOLDH | (-)-Ipsdienol Ipsdienone | Oxidation | Converts the alcohol to ketone. | nih.govunlv.eduresearchgate.net |

| IDOLDH | Ipsdienone (-)-Ipsdienol | Reductive Stereospecificity | Regenerates the (-)-alcohol, crucial for achieving specific enantiomeric ratios. | nih.govunlv.edunih.govresearchgate.netresearchgate.net |

| IDOLDH | Ipsenone (-)-Ipsenol | Reductive Stereospecificity | Converts the ketone to the corresponding alcohol. | nih.govnih.gov |

| IDOLDH | (+)-Ipsdienol Ipsdienone | No observed activity | Indicates high specificity for the (-)-enantiomer as a substrate. | unlv.edunih.gov |

| IDOLDH | Ipsdienone/Ipsenone (+)-Ipsdienol/(+)-Ipsenol | No observed activity | Confirms the enzyme exclusively produces (-)-enantiomers. | nih.govunlv.edunih.gov |

Ipsdienone Reductase (IDONER) Function in Pathway Branching

Ipsdienone Reductase (IDONER) is another enzyme implicated in the later stages of pheromone biosynthesis nih.govresearchgate.net. While its precise role in "pathway branching" is not explicitly detailed as a divergence point, IDONER has been characterized as catalyzing the reduction of ipsdienone to ipsenone, a step that further modifies the carbon skeleton and can lead to other pheromone components like ipsenol nih.govresearchgate.net. This enzymatic activity contributes to the metabolic network that interconverts various monoterpenoid intermediates, thereby influencing the final pheromone blend. IDONER transcript levels are induced in the anterior midgut of pheromone-producing male beetles nih.gov.

Tissue-Specific Localization of this compound Biosynthesis within Insect Organisms

The biosynthesis of this compound is not a diffuse process but is highly localized within specific tissues of the insect. Research consistently points to the anterior midgut of male bark beetles as the primary site for pheromone production, including ipsdienol slu.senih.govresearchgate.netusda.gov. This specialized tissue exhibits high expression levels of genes involved in the mevalonate pathway and pheromone synthesis nih.gov. For instance, GPPS mRNA is almost exclusively detected in the anterior midgut of male I. pini nih.gov, and IDOLDH protein is found only in male midguts, localized within the cytosolic fraction of midgut cells researchgate.net. The regulation by JH III also specifically targets these pheromone-producing midgut tissues slu.senih.govusda.gov.

Endocrine and Environmental Regulation of this compound Production

The production of this compound is intricately regulated by both internal (endocrine) and external (environmental) factors, ensuring that pheromone synthesis is coordinated with the beetle's physiological state and ecological conditions.

Endocrine Regulation:

Juvenile Hormone III (JH III) is a critical endocrine regulator of pheromone biosynthesis in bark beetles slu.sefrontiersin.orgresearchgate.netpnas.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netusda.govresearchgate.net. Phloem feeding by male beetles stimulates the corpora allata to synthesize and release JH III, which in turn induces pheromone production, including ipsdienol slu.seresearchgate.netresearchgate.net. JH III acts by upregulating the expression of genes involved in the mevalonate pathway and subsequent pheromone synthesis steps within the midgut tissue frontiersin.orgresearchgate.netpnas.orgnih.govnih.govusda.gov. This hormonal control ensures that pheromone production is synchronized with sexual maturity and mating readiness usda.govresearchgate.net.

Environmental Regulation:

Feeding on host phloem serves as a primary environmental trigger for pheromone production slu.sepurdue.eduusda.gov. This feeding behavior initiates a cascade that leads to JH III synthesis, thereby activating the pheromone biosynthetic machinery slu.seresearchgate.netresearchgate.net. While myrcene, a precursor, can be obtained from the host tree, the de novo synthesis of myrcene and its subsequent conversion to ipsdienol are the dominant mechanisms in many Ips species slu.seresearchgate.netpurdue.edupurdue.eduresearchgate.netchemical-ecology.net. The presence of myrcene in the environment might also influence pheromone production, although it does not directly increase pheromone synthesis in all cases slu.sepurdue.edu.

Compound List:

this compound

Ipsdienol

Myrcene

Geranyl Diphosphate (GPP)

Ipsdienone

Ipsenol

Ipsenone

Juvenile Hormone III (JH III)

Mevalonate

Dimethylallyl Diphosphate (DMAPP)

Isopentenyl Diphosphate (IPP)

2-methyl-3-buten-2-ol (B93329)

Frontalin

Verbenol

Verbenone

Chemoecological Functions and Behavioral Modulations of R Ipsdienol

Olfactory Receptor Mechanisms for R-Ipsdienol Detection

Insects detect semiochemicals, including pheromones like ipsdienol (B1210497), through a sophisticated olfactory system involving olfactory receptor neurons (ORNs) located in sensilla on their antennae nih.govfrontiersin.org. These ORNs express odorant receptors (ORs), which are transmembrane proteins that bind to specific odorant molecules, initiating a signal transduction cascade nih.govebi.ac.uk. The specificity of these ORs is crucial for distinguishing between a vast array of chemical signals in the environment.

Research has identified specific ORNs and their corresponding ORs that are tuned to bark beetle pheromones, including ipsenol (B191551) and ipsdienol nih.govfrontiersin.orgnih.govoup.combiorxiv.orgresearchgate.netbiorxiv.orgoup.com. For instance, in the spruce bark beetle Ips typographus, specific ORNs have been characterized that are highly sensitive to single enantiomers of ipsenol and ipsdienol nih.govresearchgate.net. These findings indicate a dedicated neural pathway for processing these critical pheromonal cues nih.gov.

Specificity of Odorant Receptors (ORs) to this compound Enantiomers and Related Compounds

Insect olfactory receptors often exhibit remarkable specificity, not only for particular compounds but also for specific enantiomers of chiral molecules chemical-ecology.netnih.govmdpi.comfrontiersin.orgnih.govdntb.gov.ua. This enantioselectivity is vital for accurately interpreting pheromonal signals, as different enantiomers can elicit distinct behavioral responses, ranging from attraction to repulsion or inhibition chemical-ecology.netmdpi.comdntb.gov.ua.

Studies on Ips species have revealed ORs with specific affinities for ipsdienol enantiomers. For example, ItypOR49 from Ips typographus has been identified as a receptor that responds specifically to (R)-(-)-ipsdienol nih.govbiorxiv.orgresearchgate.netbiorxiv.orgdntb.gov.ua. Conversely, other ORNs in Ips species have been found to be primarily tuned to the (S)-(+)-enantiomer of ipsdienol frontiersin.org. This differential tuning allows the insect to perceive the precise blend of enantiomers that constitutes its species-specific pheromone signal mdpi.comnih.govdntb.gov.ua.

Advanced Synthetic Methodologies for R Ipsdienol and Its Enantiomers

Asymmetric Synthesis Approaches to Optically Pure R-Ipsdienol

Asymmetric synthesis offers direct routes to chiral molecules by establishing the desired stereochemistry during bond formation, often through the use of chiral starting materials or chiral catalysts.

Chiral pool synthesis leverages readily available, naturally occurring chiral molecules as starting materials. This approach capitalizes on the inherent chirality of these precursors to construct the target molecule.

From D-Mannitol: D-Mannitol, a hexitol, has served as a chiral starting material for the synthesis of this compound. Through a series of transformations, the stereochemical information present in mannitol (B672) is systematically transferred to build the ipsdienol (B1210497) scaffold wikipedia.orgacs.org.

From Serine: Both enantiomers of serine, an amino acid, have been utilized in multi-step syntheses of ipsdienol. For instance, R-serine has been employed in an eight-step synthesis that yields ipsdienol with approximately 96% enantiomeric excess (ee) researchgate.netcsic.es.

From Malic Acid and Lactic Acid: Optically active malic acid and lactic acid have also been employed as chiral starting materials. Syntheses originating from (R)-L-malic acid and (S)-lactic acid have been reported, demonstrating the versatility of amino acid derivatives in accessing chiral terpene alcohols csic.es.

From α-Pinene: The monoterpene α-pinene, available in both enantiomeric forms, can be oxidized to verbenone. Subsequent transformations, including pyrolysis of derived iso-verbenol, provide access to ipsdienol google.com.

Enantioselective catalysis employs chiral catalysts to direct the stereochemical outcome of a reaction. This powerful approach allows for the synthesis of chiral molecules from achiral or prochiral precursors.

Asymmetric Allylboration: This method has been particularly effective for the synthesis of ipsdienol. Reagents such as B-2'-isoprenyldiisopinocampheylborane, prepared from isoprene (B109036), are used for the chiral isoprenylation of aldehydes. This methodology has yielded ipsenol (B191551) and ipsdienol in high enantiomeric purity, often achieving 96% ee or greater capes.gov.bracs.org. Tartrate esters of (2-bromoallyl)boronic acid have also been utilized in asymmetric allylboration reactions for enantioselective synthesis lookchem.com.

Catalytic Asymmetric Dienylation and Allylic Transfer: Complexes derived from BINOL (1,1'-bi-2-naphthol) and titanium, such as BINOL-TiIV complexes, have been developed for asymmetric allylic transfer reactions. These catalysts facilitate the enantioselective synthesis of dienyl alcohols, including ipsdienol, from achiral aldehydes and isoprene derivatives, achieving high periselectivity and enantioselectivity, sometimes exceeding 99% ee researchgate.netcapes.gov.brpsu.edu. Chiral titanium-carbohydrate complexes have also been employed in enantioselective aldol (B89426) reactions for related syntheses lookchem.com.

Alcohol-Mediated Hydrogen Transfer: This technique enables the asymmetric total synthesis of natural products like (+)-ipsenol and (+)-ipsdienol by achieving enantioselective carbonyl isoprenylation researchgate.netresearchgate.net.

Asymmetric Reduction: The asymmetric reduction of myrcenone, a precursor derived from myrcene (B1677589), using Noyori's Binal-H catalyst has also been reported as a strategy for accessing chiral ipsdienol google.com.

Total synthesis involves the construction of the target molecule from simpler, often achiral, starting materials through a series of chemical reactions. Strategies for this compound often involve building the carbon skeleton and introducing the hydroxyl group and double bonds with precise stereochemical control.

From Halogenated Butene Derivatives: Syntheses have utilized intermediates such as 2-bromomethyl-1,4-dibromo-2-butene or 2-(bromomethyl)buta-1,3-diene (B1654496). These precursors, often prepared from isoprene, react with carbonyl compounds (e.g., 3-methyl-2-butenal (B57294) for ipsdienol) via organometallic intermediates (e.g., organozinc) to construct the ipsdienol framework csic.esresearchgate.netnih.gov.

From Myrcene: Myrcene, a readily available acyclic monoterpene, serves as a versatile starting material. Its functionalization, including hydroxylation and rearrangement reactions, provides routes to both racemic and enantiomerically enriched ipsdienol csic.esgoogle.comresearchgate.netpnas.org.

Via Chiral Allenylboronic Esters: The use of chiral allenylboronic esters has been demonstrated as a practical method for enantioselective carbon-carbon bond formation, facilitating the facile synthesis of chiral ipsdienol acs.org.

Chiral Resolution Techniques for Racemic this compound Precursors

Chiral resolution is employed when a racemic mixture of the target compound or a precursor is synthesized. This process separates the desired enantiomer from its mirror image.

This classical method involves reacting a racemic mixture of a chiral acid or base with a chiral resolving agent (an enantiomerically pure acid or base, respectively) to form diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Resolution of Hydrogen Phthalate (B1215562) Derivatives: A common strategy involves converting a racemic precursor alcohol into its hydrogen phthalate ester. The resulting racemic acid can then be resolved by fractional crystallization of its diastereomeric salts formed with enantiomerically pure amines, such as (R)- and (S)-1-phenylethanamines. Subsequent hydrolysis of the resolved ester liberates the optically pure alcohol researchgate.net.

General Precursor Resolution: The principle of resolving racemic precursors through diastereomeric salt formation and crystallization remains a widely used and effective method for obtaining enantiomerically pure compounds, including those leading to ipsdienol wikipedia.org. For example, bicyclolactone acids have been resolved using resolving agents like quinidine (B1679956) and cinchonidine (B190817) researchgate.net.

Regio- and Stereocontrol in Laboratory-Scale this compound Synthesis

Achieving high regioselectivity (control over the position of a reaction) and stereocontrol (control over the spatial arrangement of atoms) is paramount in the synthesis of this compound.

Catalytic Control: The use of chiral catalysts, such as BINOL-titanium complexes, is crucial for achieving high periselectivity and complete enantioselectivity in reactions like the carbonyl-ene reaction, directly influencing the formation of the desired ipsdienol stereoisomer capes.gov.br. Similarly, asymmetric allylic transfer reactions rely on chiral ligands and catalysts to dictate the stereochemical outcome researchgate.netacs.org.

Chiral Auxiliary and Ligand Design: The design of chiral auxiliaries and ligands is central to enantioselective catalysis. These molecules interact with the substrate or catalyst to create a chiral environment that favors the formation of one enantiomer over the other .

Analytical Methods for Stereochemical Verification: Techniques such as chiral gas chromatography (GC), often employing chiral stationary phases like cyclodextrin (B1172386) derivatives, are essential for analyzing the enantiomeric purity of synthesized ipsdienol and its precursors, confirming the success of the stereoselective steps pnas.orgdiva-portal.orgresearchgate.net.

Compound List

this compound

Ipsdienol

Ipsenol

D-Mannitol

Malic acid

Serine

Lactic acid

α-Pinene

Verbenone

Myrcene

BINOL (1,1'-bi-2-naphthol)

1-phenylethanamine

Quinidine

Cinchonidine

2-bromomethyl-1,4-dibromo-2-butene

2-(bromomethyl)buta-1,3-diene

3-methyl-2-butenal

B-2'-isoprenyldiisopinocampheylborane

(2-bromoallyl)boronic acid

Myrcenone

Analytical Techniques for R Ipsdienol Research

Chromatographic Methods for Enantiomeric Purity Assessment

The biological activity and ecological function of R-ipsdienol are often dependent on its specific enantiomeric form. Therefore, methods that can effectively separate and quantify its enantiomers are essential.

Chiral Gas Chromatography (GC) Applications in Enantiomer Separation and Quantification

Chiral Gas Chromatography (GC) is a cornerstone technique for assessing the enantiomeric purity of this compound. This method utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer of ipsdienol (B1210497), leading to their separation. This separation allows for the quantification of the ratio of this compound to its S-enantiomer, typically expressed as enantiomeric excess (ee).

Studies have employed chiral GC, often coupled with Mass Spectrometry (GC-MS), to analyze ipsdienol samples. For instance, specific chiral columns, such as those with CycloSil-B stationary phases, have demonstrated efficacy in separating ipsdienol enantiomers purdue.eduoup.com. In some cases, derivatization of ipsdienol with chiral reagents, such as acetyl lactate (B86563), is performed prior to GC analysis. This derivatization can enhance chromatographic separation and improve the accuracy of enantiomeric excess determinations, with typical precision reported within 1–3% scilit.com.

Research has reported varying enantiomeric compositions of ipsdienol depending on the source and synthesis method. For example, synthetic routes have achieved high enantiomeric purities, with some preparations yielding over 98% ee wikipedia.org. In natural samples, such as from Ips nitidus, ipsdienol has been found with approximately 48% ee, corresponding to a 74:26 ratio of the S- to R-enantiomer researchgate.net. Recombinant enzyme studies have also indicated the production of ipsdienol with an excess of the R-enantiomer, around 85% purdue.edu. The enantiomeric composition of ipsdienol can also exhibit variability between different populations of the same insect species, such as Ips pini, highlighting the importance of chiral analysis for comparative studies wikipedia.orgslu.se.

Table 1: Reported Enantiomeric Excess (ee) Values for Ipsdienol

| Sample/Source | Reported Enantiomeric Excess (ee) | Dominant Enantiomer | Reference |

| Synthesized Ipsdienol | >98% | Not specified | wikipedia.org |

| Ipsdienol from Ips nitidus frass/guts | ~48% (74% S:26% R) | S-ipsdienol | researchgate.net |

| Ipsdienol from recombinant IcCYP9T1 | ~85% | This compound | purdue.edu |

| Ipsdienol from Ips pini (western populations) | ~95% | This compound | slu.se |

| Ipsdienol from I. paraconfusus (via acetate) | 99.4% (ipsenol), 97.0% (ipsdienol) | Not specified | pnas.org |

Spectroscopic Characterization in Synthetic Research

Spectroscopic techniques are fundamental for confirming the molecular structure and stereochemistry of this compound, particularly when it is synthesized in the laboratory. These methods provide detailed information about the molecule's architecture, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for structure elucidation. NMR spectra provide data on the number and types of protons and carbons, their connectivity, and their chemical environment, which are crucial for confirming the ipsdienol backbone and substituents wikipedia.orgresearchgate.netgoogle.comresearchgate.netresearchgate.net. While standard NMR cannot directly differentiate enantiomers, specialized NMR techniques, such as using chiral shift reagents or forming diastereomeric derivatives (e.g., with methoxyphenylacetic acid - MPA), can be employed to determine absolute stereochemistry libretexts.orgcapes.gov.brresearchgate.net. Mass Spectrometry (MS), often coupled with GC (GC-MS), is vital for determining the molecular weight and providing fragmentation patterns that aid in structural identification purdue.eduwikipedia.org. Infrared (IR) spectroscopy can identify characteristic functional groups, such as the hydroxyl group and double bonds present in this compound. Optical rotation measurements can also offer an indication of enantiomeric purity, although chiral chromatography remains the definitive method for quantitative assessment google.com.

Radiotracer Techniques in Biosynthesis Pathway Elucidation

Radiotracer techniques have been instrumental in uncovering the endogenous, or "de novo," biosynthesis of ipsdienol within bark beetle species, such as Ips paraconfusus and Ips pini. These studies typically involve administering radiolabeled precursors to the insects and then tracking the incorporation of radioactivity into the target compound, ipsdienol.

A common approach involves injecting male beetles with ¹⁴C-labeled acetate (B1210297) ([1-¹⁴C]acetate) or mevalonate (B85504). Subsequent analysis of beetle extracts, often using High-Performance Liquid Chromatography (HPLC) and GC-MS, allows researchers to identify and quantify the radiolabeled ipsdienol. These studies have definitively shown that ipsdienol is synthesized internally by the beetles from small metabolic units pnas.orgwikipedia.orgnih.govcapes.gov.brncsu.edu. While host plant monoterpenes like myrcene (B1677589) have been implicated as potential precursors, evidence suggests that de novo synthesis from acetate and mevalonate is the primary pathway for ipsdienol production in many Ips species slu.sencsu.eduresearchgate.net.

Furthermore, radiotracer studies have shed light on the regulation of this biosynthetic process. For instance, in Ips pini, juvenile hormone III (JH III) has been identified as a key regulator, with increased levels of JH III correlating with enhanced incorporation of radiolabeled acetate into ipsdienol wikipedia.orgslu.secapes.gov.brslu.se. This suggests that JH III influences enzymatic steps early in the mevalonate pathway, potentially upstream of mevalonate itself slu.se.

Compound List:

this compound

S-ipsdienol

Ipsdienol (racemic)

Amitinol

Myrcene

cis-Verbenol

trans-Verbenol

Lanierone

Methyl 2-phenylacetate

Eucalyptol

Eugenol

R-limonene

Geraniol

Isovaleraldehyde

β,β-dimethylacrolein

Ethyl 3-chloropropionate

1-phenylethanamine

Trifluoroethyl glyoxylate (B1226380)

Geranyl diphosphate (B83284)

Isopentenyl diphosphate

Dimethyl allyl diphosphate

HMG-CoA reductase (HMG-R)

Juvenile hormone III (JH III)

Cyclopentadiene

Methacrolein

Acetyl lactate

Verbenone

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing R-ipsdienol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves chiral catalytic reduction of ipsdienone precursors using asymmetric hydrogenation or enzymatic resolution. Purification steps should include preparative HPLC or chiral chromatography. Validate purity via NMR (≥99% enantiomeric excess) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Report retention times and optical rotation values with reference standards .

Q. How is this compound characterized structurally and functionally in academic studies?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination. Pair with vibrational circular dichroism (VCD) to resolve stereochemical ambiguities. Functional characterization should employ bioassays (e.g., receptor binding assays or enzyme inhibition studies) with dose-response curves (IC₅₀/EC₅₀). Include statistical validation (e.g., triplicate trials, ANOVA for significance) .

Q. What bioactivity profiles have been reported for this compound, and what assays are optimal for replication?

- Methodological Answer : Documented activities include pheromonal signaling in insects and antimicrobial effects. Use in vitro assays like agar diffusion for antimicrobial testing and electrophysiological recordings (e.g., single-sensillum recordings) for pheromone response studies. For in vivo validation, design controlled behavioral assays with sample sizes ≥30 to ensure statistical power .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on this compound’s enantiomeric purity and bioactivity?

- Methodological Answer :

Hypothesis Refinement : Apply the PICOT framework to isolate variables (e.g., synthesis batch, storage conditions).

Controlled Replication : Repeat synthesis and bioassays under standardized protocols (e.g., ISO guidelines).

Analytical Cross-Validation : Compare chiral chromatography (GC-MS) with nuclear Overhauser effect (NOE) NMR to resolve purity discrepancies.

Statistical Reconciliation : Use Bland-Altman plots or Cohen’s kappa to assess inter-method agreement .

Q. What strategies resolve contradictions in this compound’s reported stability under physiological conditions?

- Methodological Answer :

- Stress Testing : Expose this compound to pH gradients (2–9) and monitor degradation via HPLC-UV at 24-hour intervals.

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic byproducts in in vitro hepatocyte models.

- Data Integration : Apply multivariate analysis (e.g., PCA) to identify primary degradation drivers (e.g., temperature > pH) .

Q. How can computational modeling enhance the study of this compound’s interaction with target receptors?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) with explicit solvent models.

QSAR Analysis : Corporate structural descriptors (e.g., LogP, polar surface area) from analogs to predict bioactivity.

Validation : Cross-reference docking scores (AutoDock Vina) with experimental IC₅₀ values. Report RMSD values ≤2.0 Å for reliable predictions .

Data Presentation and Analysis Guidelines

-

Table 1 : Comparative Analysis of this compound Synthesis Methods

Method Yield (%) Enantiomeric Excess (%) Key Limitations Asymmetric Hydrogenation 78 99.2 High catalyst cost Enzymatic Resolution 65 98.5 Substrate specificity -

Statistical Reporting : Express means ± SEM (n≥3). Use two-tailed t-tests for pairwise comparisons; apply Bonferroni correction for multiple hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.